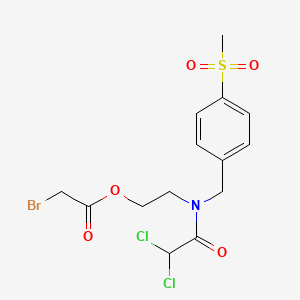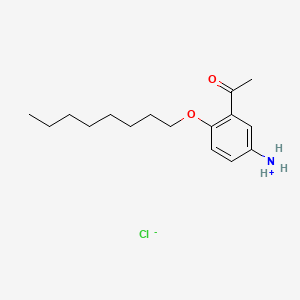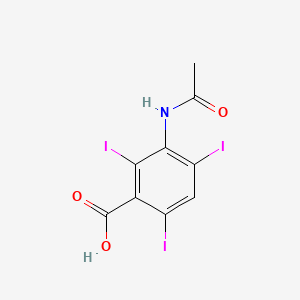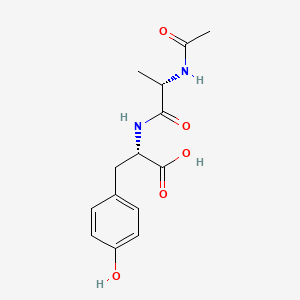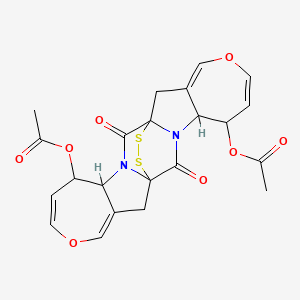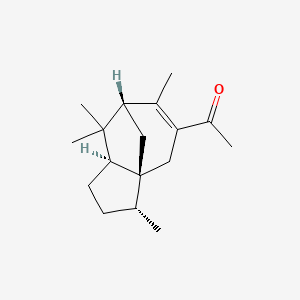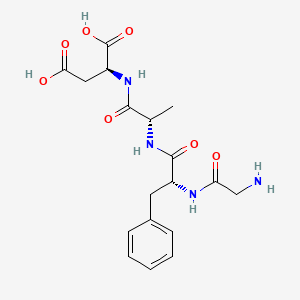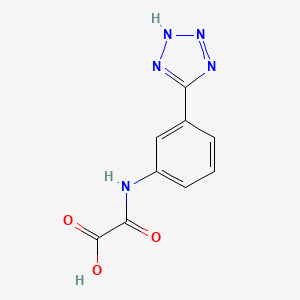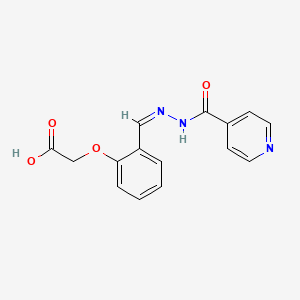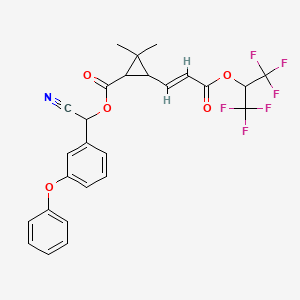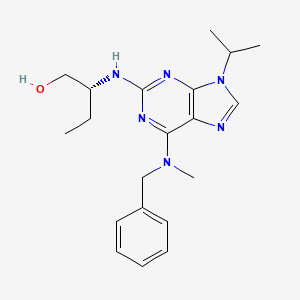
Aftin-4
Overview
Description
Aftin-4 is a chemical compound known for its ability to induce the production of amyloid-beta forty-two (Aβ42) peptides. It has been extensively studied for its role in Alzheimer’s disease research due to its selective and potent increase of Aβ42 levels in various cell types and in vivo models .
Mechanism of Action
Target of Action
Aftin-4 is a small molecule that has been identified to interact with three proteins relevant to Alzheimer’s disease (AD): VDAC1 , prohibitin , and mitofilin . These proteins are considered the primary targets of this compound.
Mode of Action
This compound selectively and potently increases the production of the toxic Aβ42 peptide , a key event in AD . It does this by perturbing the subcellular localization of γ-secretase components, which could modify γ-secretase specificity by locally altering its membrane environment .
Biochemical Pathways
The exact biochemical pathways leading to the increase in Aβ42 peptide production are still unknown. It is known that this compound induces a reversible mitochondrial phenotype reminiscent of the one observed in ad brains . This suggests that this compound may affect mitochondrial function and related biochemical pathways.
Result of Action
This compound increases Aβ42 levels in vivo in mice and provokes rapidly a sustained toxicity highly reminiscent of AD . It also increases lipid peroxidation levels in the hippocampus, an index of oxidative stress, and increases brain contents in pro-inflammatory cytokines, IL-1β, IL-6, and TNFα . Furthermore, this compound decreases the expression of the synaptic marker synaptophysin .
Action Environment
Given that this compound perturbs the subcellular localization of γ-secretase components , it is plausible that changes in the cellular environment could potentially influence the action of this compound
Biochemical Analysis
Biochemical Properties
Aftin-4 selectively increases extracellular Aβ42 over Aβ40 production in N2a-AβPP695 cells when used at concentrations ranging from 1 to 100 mM . It interacts with various biomolecules, including enzymes and proteins, to exert its effects.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In vivo, this compound increases hippocampal Aβ42 content, lipid peroxidation, and production of the pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in mice . It also influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, leading to an increase in Aβ42 compared to DMSO .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound shows changes in its effects. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It induces spatial working and spatial reference memory deficits in mice, effects that are reversed by co-administration of the γ-secretase inhibitor BMS-299,897 .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aftin-4 involves the reaction of N-methylbenzylamine with 2-amino-6-chloropurine in n-butanol, followed by the addition of triethylamine. The mixture is stirred at 85°C for six hours. After cooling, the product is purified to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: Aftin-4 primarily undergoes reactions that involve its interaction with biological molecules. It is known to induce the production of amyloid-beta forty-two peptides by activating gamma-secretase .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include N-methylbenzylamine, 2-amino-6-chloropurine, and triethylamine. The reaction conditions involve heating the mixture in n-butanol at 85°C .
Major Products: The major product formed from the synthesis of this compound is the compound itself, which is used in various research applications related to Alzheimer’s disease .
Scientific Research Applications
Aftin-4 has several scientific research applications, particularly in the study of Alzheimer’s disease. It is used to induce amyloid-beta forty-two production in vitro and in vivo, providing a model for studying the pathological mechanisms of the disease . Additionally, this compound is used to investigate the effects of amyloid-beta forty-two on neuronal cells and to screen potential therapeutic agents .
Comparison with Similar Compounds
Aftin-4 is unique in its ability to selectively increase amyloid-beta forty-two production without affecting amyloid-beta forty. Similar compounds include other amyloid-beta forty-two inducers, such as Aftin-1 and Aftin-2, which share similar mechanisms of action but differ in their potency and selectivity .
List of Similar Compounds:- Aftin-1
- Aftin-2
- Roscovitine derivatives
This compound’s unique properties make it a valuable tool in Alzheimer’s disease research, providing insights into the disease’s mechanisms and potential therapeutic targets.
Properties
IUPAC Name |
(2R)-2-[[6-[benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c1-5-16(12-27)22-20-23-18(25(4)11-15-9-7-6-8-10-15)17-19(24-20)26(13-21-17)14(2)3/h6-10,13-14,16,27H,5,11-12H2,1-4H3,(H,22,23,24)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYWONAECUVKHY-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC2=C(C(=N1)N(C)CC3=CC=CC=C3)N=CN2C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NC1=NC2=C(C(=N1)N(C)CC3=CC=CC=C3)N=CN2C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-aminophenoxy)pentyl]-2-phenylacetamide](/img/structure/B1664327.png)

